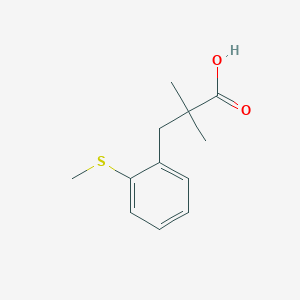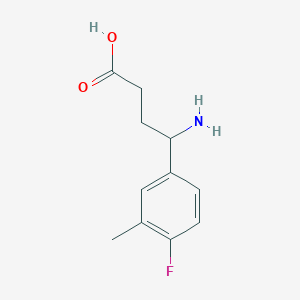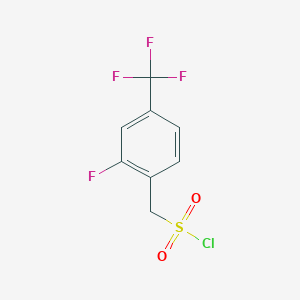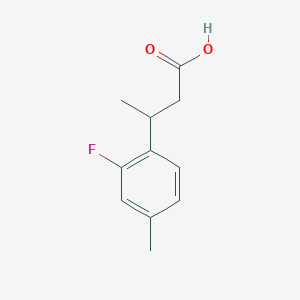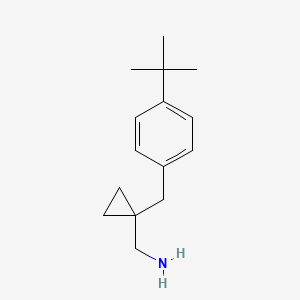
(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C15H23N It features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a benzyl group bearing a tert-butyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(Tert-butyl)benzyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Benzylation: The cyclopropylmethanamine can be benzylated using a benzyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where tert-butyl chloride reacts with the benzyl group in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Using highly active and selective catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as distillation, crystallization, and chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1-(4-(Tert-butyl)benzyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling processes.
DNA/RNA Interaction: Interacting with nucleic acids to affect gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
- (1-(4-Methylbenzyl)cyclopropyl)methanamine
- (1-(4-Ethylbenzyl)cyclopropyl)methanamine
- (1-(4-Isopropylbenzyl)cyclopropyl)methanamine
Uniqueness
(1-(4-(Tert-butyl)benzyl)cyclopropyl)methanamine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
特性
分子式 |
C15H23N |
|---|---|
分子量 |
217.35 g/mol |
IUPAC名 |
[1-[(4-tert-butylphenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C15H23N/c1-14(2,3)13-6-4-12(5-7-13)10-15(11-16)8-9-15/h4-7H,8-11,16H2,1-3H3 |
InChIキー |
XKIBYKNUZJMRLA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2(CC2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


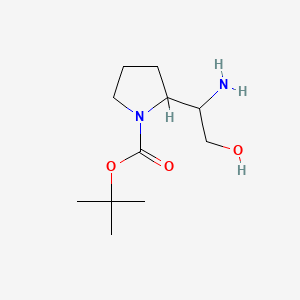
![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B13588149.png)
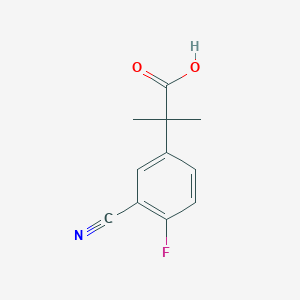

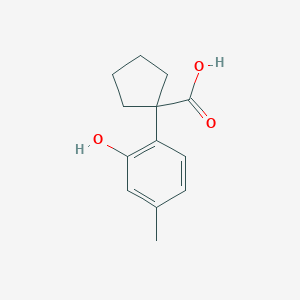
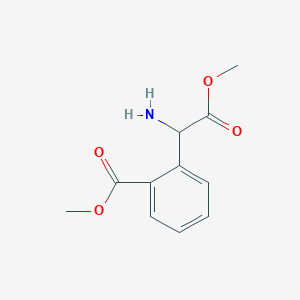
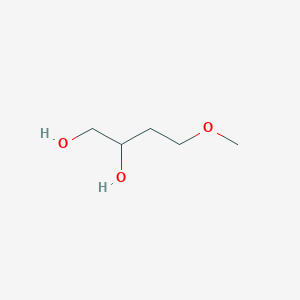
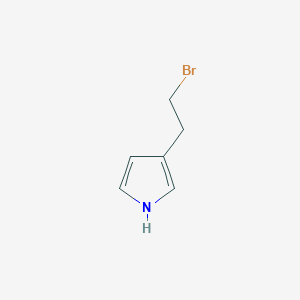
![4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride](/img/structure/B13588175.png)
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide](/img/structure/B13588176.png)
